![molecular formula C19H13Br2N3 B14757421 1,3-Dibromo-7-[(e)-phenyldiazenyl]-9h-fluoren-2-amine CAS No. 1785-17-7](/img/structure/B14757421.png)
1,3-Dibromo-7-[(e)-phenyldiazenyl]-9h-fluoren-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dibromo-7-[(e)-phenyldiazenyl]-9h-fluoren-2-amine is a complex organic compound with the molecular formula C19H13Br2N3 This compound is characterized by the presence of bromine atoms and a phenyldiazenyl group attached to a fluoren-2-amine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibromo-7-[(e)-phenyldiazenyl]-9h-fluoren-2-amine typically involves the bromination of a suitable fluoren-2-amine precursor. The process can be carried out using molecular bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) under controlled temperature conditions . The reaction is often facilitated by irradiation with a light source to promote the formation of the desired dibromo product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more scalable and efficient bromination techniques. For instance, the use of bromine sources like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in organic solvents can provide high yields of the desired product . The reaction conditions are optimized to ensure the selective bromination at the desired positions on the fluoren-2-amine core.
化学反応の分析
Types of Reactions
1,3-Dibromo-7-[(e)-phenyldiazenyl]-9h-fluoren-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the nitrogen and bromine atoms.
Coupling Reactions: The phenyldiazenyl group can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate the substitution of bromine atoms.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the phenyldiazenyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield iodinated derivatives, while oxidation can produce nitro derivatives.
科学的研究の応用
1,3-Dibromo-7-[(e)-phenyldiazenyl]-9h-fluoren-2-amine has a wide range of applications in scientific research:
Biology: The compound’s structural properties make it useful in studying biological interactions at the molecular level.
Industry: Used in the production of advanced materials with specific electronic and optical properties.
作用機序
The mechanism by which 1,3-Dibromo-7-[(e)-phenyldiazenyl]-9h-fluoren-2-amine exerts its effects involves the interaction of its bromine atoms and phenyldiazenyl group with molecular targets. The bromine atoms can participate in halogen bonding, while the phenyldiazenyl group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and binding affinity to various molecular targets .
類似化合物との比較
Similar Compounds
1,3-Dibromopropane: An organobromine compound used in organic synthesis.
1,2-Dibromoethane: Another dibromo compound with applications in organic chemistry.
4,7-Dibromo-2,1,3-benzothiadiazole: Used in optoelectronic applications.
Uniqueness
1,3-Dibromo-7-[(e)-phenyldiazenyl]-9h-fluoren-2-amine is unique due to its combination of bromine atoms and a phenyldiazenyl group attached to a fluoren-2-amine core. This unique structure imparts specific electronic and steric properties, making it valuable in various research and industrial applications.
特性
CAS番号 |
1785-17-7 |
|---|---|
分子式 |
C19H13Br2N3 |
分子量 |
443.1 g/mol |
IUPAC名 |
1,3-dibromo-7-phenyldiazenyl-9H-fluoren-2-amine |
InChI |
InChI=1S/C19H13Br2N3/c20-17-10-15-14-7-6-13(24-23-12-4-2-1-3-5-12)8-11(14)9-16(15)18(21)19(17)22/h1-8,10H,9,22H2 |
InChIキー |
CBCIPUKBHDNHAL-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C=CC(=C2)N=NC3=CC=CC=C3)C4=CC(=C(C(=C41)Br)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Carboxymethyl)sulfanyl]-4,4,5,5,6,6,6-heptafluorohexanoic acid](/img/structure/B14757341.png)
![3-[3-(3-Aminophenyl)-4-phosphoroso-2,6-bis(trifluoromethyl)phenyl]aniline](/img/structure/B14757348.png)

![methyl 2-[3-(3-methanehydrazonoylphenyl)-5-[[4-(2-sulfamoylphenyl)phenyl]carbamoyl]-4H-1,2-oxazol-5-yl]acetate;2,2,2-trifluoroacetic acid](/img/structure/B14757364.png)
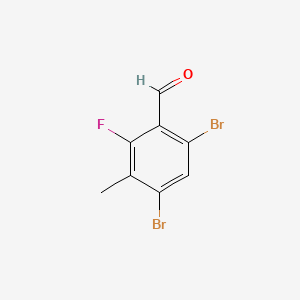
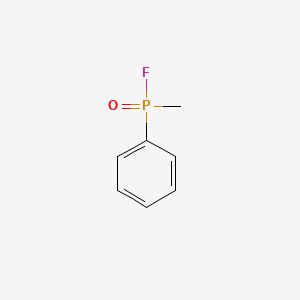
![tert-butyl N-[3-hydroxy-1,6-diphenyl-5-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-2-yl]carbamate](/img/structure/B14757393.png)
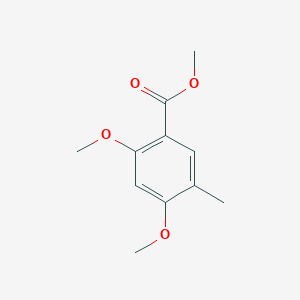
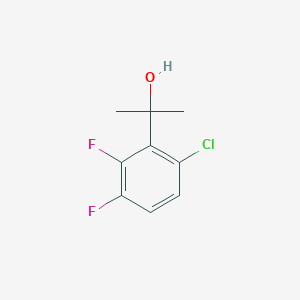
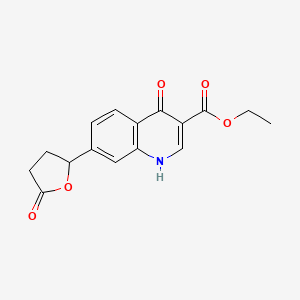
![sodium;2,3-di(hexadecanoyloxy)propyl 2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethyl phosphate](/img/structure/B14757422.png)
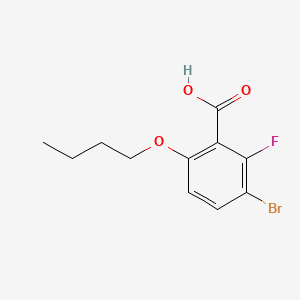
![N-[2-methoxy-4-(morpholin-4-yl)phenyl]-6-(1H-pyrazol-5-yl)pyridine-2-carboxamide](/img/structure/B14757439.png)
![3-Dimethoxyphosphoryl-1-[3-(trifluoromethyl)phenoxy]butan-2-one](/img/structure/B14757440.png)
